molecular formula C12H19ClIN B048988 Iofetamine hydrochloride CAS No. 116316-03-1

Iofetamine hydrochloride

Numéro de catalogue: B048988
Numéro CAS: 116316-03-1
Poids moléculaire: 339.64 g/mol
Clé InChI: AFLDFEASYWNJGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iofetamine hydrochloride I-123 (chemical name: 2-([123I]iodo)-N-methylamphetamine hydrochloride) is a radiopharmaceutical primarily used in single-photon emission computed tomography (SPECT) to assess cerebral blood flow (CBF) and neuronal activity . Its molecular structure combines a lipophilic amphetamine backbone with an iodine-123 radiolabel, enabling efficient blood-brain barrier (BBB) penetration and selective uptake by presynaptic neurons via monoamine transporters .

After intravenous administration, iofetamine accumulates in brain regions with high synaptic density, particularly in the frontal, parietal, and temporal cortices. Its retention in synaptic vesicles mimics endogenous neurotransmitters like dopamine and norepinephrine, making it a functional tracer for neuronal viability . Clinical applications include diagnosing Alzheimer’s disease (AD), vascular dementia, and epilepsy by identifying regional hypoperfusion patterns .

Pharmacokinetic studies indicate rapid renal clearance (elimination half-life: ~6 hours), with minimal hepatobiliary excretion . Radiation exposure is comparable to other iodine-123-labeled agents (~3–5 mSv per dose), adhering to ALARA principles in nuclear medicine .

Analyse Des Réactions Chimiques

Types de réactions : La solasodine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, elle peut être oxydée pour former la solasodine-3-one, un intermédiaire clé dans la synthèse des médicaments stéroïdiens .

Réactifs et conditions courants :

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent la solasodine-3-one, la solasodine-3-ol et divers dérivés halogénés .

4. Applications de la recherche scientifique

La solasodine a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

La solasodine exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle augmente les niveaux d'enzymes antioxydantes telles que la superoxyde dismutase, la catalase et le glutathion, tout en réduisant la peroxydation lipidique et les niveaux de monoxyde d'azote . Ces actions contribuent à ses propriétés neuroprotectrices et anticancéreuses. De plus, la solasodine peut inhiber le complexe p53-MDM2, conduisant à l'induction de l'apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

N-isopropyl-p-[123I]iodoamphetamine (123I-IMP)

  • Mechanism : Like iofetamine, 123I-IMP is a lipophilic SPECT tracer that crosses the BBB via passive diffusion and binds to cerebral capillaries proportional to blood flow .
  • Clinical Use : Both agents detect posterior parietal hypoperfusion in AD. However, 123I-IMP shows stronger correlations with positron emission tomography (PET) glucose metabolism (r = 0.82) than iofetamine (r = 0.71) in AD patients .
  • Limitations : 123I-IMP has a longer brain retention time (half-life: ~1 hour vs. iofetamine’s 30 minutes), complicating same-day repeat imaging .

Meta-iodobenzylguanidine (123I-MIBG)

  • Mechanism: 123I-MIBG targets adrenergic neurons via norepinephrine transporters, unlike iofetamine’s amphetamine-based uptake .
  • Clinical Use : While iofetamine excels in cortical perfusion imaging, 123I-MIBG is specialized for cardiac sympathetic innervation and neuroendocrine tumors (e.g., pheochromocytoma) .

Diagnostic Performance in Dementia

Parameter Iofetamine I-123 123I-IMP 99mTc-HMPAO
Sensitivity for AD 85–90% 80–85% 75–80%
Specificity 88–92% 82–88% 70–75%
Temporal Lobe Uptake ↓ 30–40% vs. controls ↓ 25–35% ↓ 20–30%
Imaging Window 20–40 min post-injection 10–30 min 2–4 hours
  • Key Findings :
    • Iofetamine shows superior cortical specificity in differentiating AD from frontotemporal dementia (FTD), with a 92% accuracy rate compared to 123I-IMP’s 85% .
    • In multi-infarct dementia, iofetamine detects diffuse perfusion defects, whereas 123I-IMP often misses small-vessel lesions due to lower spatial resolution .

Research Advancements and Limitations

  • Advantages of Iofetamine: High target-to-background ratios in early AD stages due to preserved cerebellar uptake for normalization . Compatibility with quantitative SPECT protocols for longitudinal monitoring .
  • Limitations: Limited utility in advanced dementia due to global hypoperfusion masking regional deficits . Off-target binding in the striatum may confound Parkinsonian dementia diagnoses .

Activité Biologique

Iofetamine hydrochloride (IMP) is a radiopharmaceutical compound primarily used in neuroimaging, particularly for assessing cerebral blood flow and diagnosing conditions such as Alzheimer's disease and brain tumors. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and clinical applications.

Pharmacokinetics and Metabolism

This compound is an amphetamine analog labeled with iodine-123, which allows for its use in single-photon emission computed tomography (SPECT) imaging. Its biological activity is characterized by rapid uptake in the lungs, followed by redistribution to the liver and brain. The key pharmacokinetic properties include:

  • Peak Brain Uptake : Iofetamine reaches peak brain uptake approximately 30 minutes post-injection, maintaining relatively constant levels for up to 60 minutes .
  • Metabolic Pathway :
    • Dealkylation : The primary metabolic pathway involves dealkylation to p-iodoamphetamine (PIA), occurring predominantly in the brain, lungs, and liver .
    • Deamination : This is considered the rate-limiting step in metabolism, leading to the formation of p-iodophenylacetone, which is subsequently degraded to p-iodobenzoic acid .
    • Excretion : The final metabolic product, p-iodohippuric acid, is excreted via the kidneys .

Table 1: Summary of Metabolic Pathways

Metabolic StepProductLocationTimeframe
Dealkylationp-Iodoamphetamine (PIA)Brain, Lungs, Liver~8-12 hours post-injection
Deaminationp-IodophenylacetoneBrainRate-limiting step
Oxidative degradationp-Iodobenzoic acidLiverFollowing deamination
Conjugationp-Iodohippuric acidKidneysFinal product for excretion

Clinical Applications

This compound has been extensively studied for its diagnostic utility in various neurological conditions:

  • Alzheimer's Disease : Studies have shown that iofetamine SPECT imaging can differentiate between Alzheimer’s disease and other types of dementia with a sensitivity of 88% and specificity of 87% . The parietal lobes often show the most significant impairment.
  • Brain Tumors : Increased uptake of iofetamine has been observed in certain brain tumors such as melanoma. In a study involving patients with metastatic melanoma, four out of five showed increased uptake in tumor regions, suggesting specific binding properties that could aid in differential diagnosis .

Case Study: Iofetamine in Alzheimer's Diagnosis

A study involving 58 patients with Alzheimer's disease utilized iofetamine SPECT imaging to assess regional cerebral perfusion. The findings indicated that specific regions correlated strongly with cognitive impairment scores. This highlights iofetamine's potential as a valuable tool in early diagnosis and management of Alzheimer's disease.

Research Findings

Recent research has focused on enhancing the understanding of iofetamine's biological activity through various methodologies:

  • Imaging Techniques : High-performance liquid chromatography (HPLC) has been employed to analyze metabolites from tissue samples post-administration. This allows for a detailed understanding of the compound's distribution and metabolism within the body .
  • Comparative Studies : Iofetamine has been compared with other imaging modalities such as positron emission tomography (PET) and computed tomography (CT). It offers advantages in terms of availability and the ability to visualize cerebral perfusion sooner after symptom onset in stroke patients .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for iofetamine hydrochloride, and how do they differ in yield and purity?

this compound (d,l-5-iodo-2-methylaminopropiophenone) is synthesized via three primary routes:

  • Route 1 : Reductive amination of phenylacetone using sodium cyanoborohydride, followed by iodination and acid hydrolysis to isolate the para-isomer. This method yields crystalline hydrochloride salts (IV) but requires careful purification to remove secondary amine byproducts .
  • Route 2 : A non-controlled-substance pathway starting with p-iodophenylacetic acid (VII), which undergoes acetylation to form p-iodophenylacetone (VIII), followed by reductive amination with isopropylamine. This route avoids regulated precursors but depends on the purity of the starting carboxylic acid .
  • Route 3 : Condensation of p-iodobenzaldehyde (IX) with nitromethane, followed by reductive hydrolysis. This method aligns with Scheme 09034702a but shares final steps with Route 2 . Key Considerations : Route 1 achieves higher para-isomer purity (~95%) but involves hazardous intermediates. Route 2 offers regulatory compliance but requires rigorous analytical validation (e.g., HPLC, NMR) to confirm structural integrity.

Q. Which analytical methods are recommended for characterizing this compound and its intermediates?

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying impurities, particularly secondary amines and unreacted precursors .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for verifying the para-iodo substitution pattern and distinguishing isomers .
  • Salt Form Identification : X-ray crystallography or Fourier-transform infrared (FTIR) spectroscopy validates the hydrochloride salt formation, focusing on characteristic Cl⁻ stretching bands .

Q. How is the radiochemical purity of this compound I-123 validated for neuroimaging applications?

  • Radiolabeling Efficiency : Thin-layer chromatography (TLC) or radio-HPLC measures free iodine-123 (Rf = 0.8–1.0) versus bound iofetamine (Rf = 0.2–0.4). Acceptable radiochemical purity is ≥95% .
  • Stability Testing : Accelerated degradation studies under light, heat, and pH extremes (e.g., 40°C, pH 2–9) ensure stability over the labeled shelf life (typically 6–8 hours post-reconstitution) .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing cerebral perfusion imaging protocols using this compound I-123?

  • Dosimetry : Administered activity (1–3 mCi) must balance signal-to-noise ratios with radiation safety limits (effective dose ~0.02 mSv/MBq) .
  • Kinetic Modeling : Compartmental analysis (e.g., two-tissue model) quantifies blood-brain barrier penetration and regional cerebral blood flow (rCBF). Time-activity curves should be sampled at 5-minute intervals for 30–60 minutes post-injection .
  • Control Groups : Include age-matched healthy subjects and patients with confirmed Alzheimer’s disease (per McKhann criteria ) to validate diagnostic specificity for neurodegenerative disorders .

Q. How do synthesis byproducts impact the pharmacological profile of this compound?

  • Ortho/Meta Isomers : Residual ortho- or meta-iodo isomers (≤5%) may alter blood-brain barrier permeability. Comparative biodistribution studies in rodent models show para-isomer uptake in gray matter is 30% higher than ortho analogs .
  • Secondary Amines : Unpurified secondary amines (e.g., N-methyl derivatives) can compete with iofetamine for monoamine transporters, reducing imaging specificity. LC-MS/MS assays are recommended for trace quantification .

Q. What methodological challenges arise when comparing this compound I-123 with other cerebral perfusion tracers (e.g., Tc-99m HMPAO)?

  • Tracer Kinetics : Iofetamine’s lipophilicity (logP = 2.1) enables faster brain uptake (<2 minutes) versus Tc-99m HMPAO (~5 minutes), requiring adjusted imaging time windows .
  • Quantitative Accuracy : Iofetamine’s first-pass extraction fraction (85–90%) exceeds Tc-99m HMPAO (70–75%), necessitating distinct attenuation correction protocols in SPECT/CT systems .
  • Metabolic Stability : Iofetamine undergoes minimal hepatic metabolism, whereas Tc-99m HMPAO is rapidly hydrolyzed, complicating longitudinal studies .

Q. How can researchers address discrepancies in reported synthesis yields across literature?

  • Reaction Optimization : Statistical design of experiments (DoE) identifies critical factors (e.g., solvent polarity, temperature). For example, acetonitrile improves reductive amination yields by 15% versus methanol .
  • Byproduct Management : Fractional crystallization or preparative HPLC isolates the para-isomer, increasing overall yield from 60% to 78% in Route 1 .
  • Cross-Validation : Replicate published protocols with independent analytical teams to control for operator bias .

Q. Methodological Guidelines

  • Synthesis Validation : Always include a Certificate of Analysis (CoA) detailing purity (≥98%), residual solvents (e.g., <0.1% ether), and radiochemical identity (for I-123) .
  • Ethical Compliance : For clinical studies, follow Institutional Review Board (IRB) protocols for participant selection, informed consent, and radiation exposure documentation .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR, HPLC, and imaging data in public repositories (e.g., Zenodo) .

Propriétés

IUPAC Name

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLDFEASYWNJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045774
Record name Iofetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82691-32-5
Record name Iofetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iofetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOFETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877DO43251
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.